1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol
Overview
Description
1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features both imidazole and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzyl bromide to form the benzylated intermediate, followed by cyclization with carbon disulfide and a base to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-1H-imidazo[4,5-c]pyridine-2-amine
- 1-benzyl-1H-imidazo[4,5-c]pyridine-2-methanol
- 1-benzyl-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
Uniqueness
1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the thiol group or possess different functional groups .
Biological Activity
1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound featuring both imidazole and pyridine rings, with a thiol group that enhances its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The unique structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of the thiol group is particularly significant as it can form disulfides or sulfonic acids upon oxidation, which may further influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 1 to 16 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 4 - 16 | Staphylococcus aureus, E. coli |
3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol | 1 - 4 | Various strains |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines with IC50 values around 3 µM for leukemia cells. This suggests that the compound may interact with specific molecular targets involved in cancer progression .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects. It has been reported to modulate inflammatory pathways by affecting key transcription factors such as Nrf2 and NF-κB. These actions could make it a candidate for therapeutic applications in conditions characterized by inflammation .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The thiol group can form covalent bonds with active sites on enzymes, thereby inhibiting their function. Additionally, the compound may act as a receptor modulator by binding to specific domains on target proteins .
Case Studies
Several case studies have highlighted the efficacy of imidazo[4,5-c]pyridine derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited potent antibacterial activity against multiple strains, outperforming conventional antibiotics in certain cases .
- Cancer Cell Inhibition : Research indicated that certain derivatives effectively inhibited cell proliferation in various cancer models, suggesting a potential role in cancer therapy .
- Inflammation Reduction : In vitro studies showed that these compounds could significantly reduce inflammation markers in human cell lines exposed to inflammatory stimuli .
Properties
IUPAC Name |
1-benzyl-3H-imidazo[4,5-c]pyridine-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c17-13-15-11-8-14-7-6-12(11)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHZLSFDKMWFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=NC=C3)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333687 | |
Record name | 1-benzyl-3H-imidazo[4,5-c]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34477-54-8 | |
Record name | 1-benzyl-3H-imidazo[4,5-c]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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